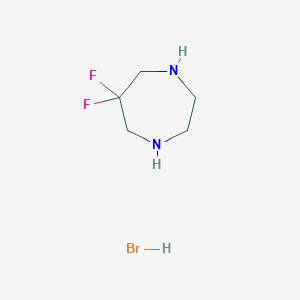

6,6-Difluoro-1,4-diazepane HBr salt

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

6,6-difluoro-1,4-diazepane;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F2N2.BrH/c6-5(7)3-8-1-2-9-4-5;/h8-9H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBMGZDJGPRTNJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(CN1)(F)F.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529509-60-2 | |

| Record name | 1H-1,4-Diazepine, 6,6-difluorohexahydro-, hydrobromide (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529509-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

6,6-Difluoro-1,4-diazepane HBr Salt: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,6-Difluoro-1,4-diazepane hydrobromide is a fluorinated heterocyclic compound belonging to the diazepane class of molecules. The introduction of fluorine atoms can significantly alter the physicochemical and pharmacological properties of organic molecules, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability. As such, 6,6-Difluoro-1,4-diazepane HBr salt represents a valuable building block in medicinal chemistry and drug discovery for the development of novel therapeutics. This document provides a technical overview of its chemical properties, based on available data.

Chemical and Physical Properties

Quantitative experimental data for this compound is not extensively available in peer-reviewed literature. The following table summarizes available information from commercial suppliers and predicted data.

| Property | Data | Source |

| Molecular Formula | C₅H₁₁BrF₂N₂ | BLDpharm[1] |

| Molecular Weight | 217.06 g/mol | BLDpharm[1] |

| CAS Number | 1422344-19-1 | BLDpharm[1] |

| Appearance | Solid (form not specified) | Inferred |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

| Storage Conditions | Store at room temperature, keep dry and cool. | ChemScene[2] |

Spectroscopic Data

While specific spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for the HBr salt are not publicly available in detail, commercial suppliers indicate the availability of such data upon request.[1] For the related 6,6-difluoro-1,4-diazepane dihydrochloride, predicted mass spectrometry data is available, suggesting a protonated molecule [M+H]⁺ with m/z of 137.08848.[3]

Chemical Stability and Reactivity

Detailed stability studies for this compound have not been published. As a hydrobromide salt of a diamine, it is expected to be a stable, crystalline solid under standard conditions. The diazepane ring may be susceptible to ring-opening reactions under harsh acidic or basic conditions. The fluorine atoms at the 6-position are generally stable but could potentially be eliminated under strongly basic conditions.

Experimental Protocols

Caption: Hypothetical workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the broader class of diazepine and benzodiazepine derivatives are well-known for their activity as central nervous system (CNS) modulators.[4] Many of these compounds interact with GABA-A receptors, potentiating the effects of the neurotransmitter GABA and leading to anxiolytic, sedative, and anticonvulsant effects. The introduction of fluorine can modulate the potency and selectivity of such interactions.

Given its structural similarity to known CNS-active agents, it is plausible that 6,6-Difluoro-1,4-diazepane derivatives could be investigated for their potential to modulate neurotransmitter signaling pathways. A hypothetical signaling pathway that could be investigated is presented below.

Caption: Hypothetical interaction with a neuronal signaling pathway.

Conclusion

This compound is a fluorinated building block with potential for use in the development of novel therapeutic agents, particularly those targeting the central nervous system. While detailed experimental data on its chemical properties and biological activity is currently limited in the public domain, its structural features suggest it is a compound of interest for further investigation. Researchers and drug development professionals are encouraged to perform detailed characterization and biological screening to fully elucidate the potential of this and related compounds.

References

An In-depth Technical Guide to the Synthesis of 6,6-Difluoro-1,4-diazepane HBr Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 6,6-Difluoro-1,4-diazepane hydrobromide salt, a valuable building block in medicinal chemistry and drug development. The synthesis involves a three-step process commencing with the protection of a diazepanone, followed by a key geminal difluorination step, and concluding with deprotection and salt formation. This document details the experimental protocols, presents all quantitative data in structured tables, and includes visualizations of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of 6,6-Difluoro-1,4-diazepane HBr salt is approached through a strategic three-step sequence. The process begins with the readily available 1,4-diazepan-6-one, which is first protected with a tert-butyloxycarbonyl (Boc) group to yield tert-butyl 6-oxo-1,4-diazepane-1-carboxylate. This intermediate then undergoes a crucial geminal difluorination at the C6 position using a suitable fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), to produce tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate. The final step involves the removal of the Boc protecting group and the concurrent formation of the hydrobromide salt by treatment with hydrobromic acid.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 6-oxo-1,4-diazepane-1-carboxylate

This initial step involves the protection of the secondary amine in 1,4-diazepan-6-one with a tert-butyloxycarbonyl (Boc) group.

Procedure:

To a solution of 1,4-diazepan-6-one (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran, is added di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a base, for instance triethylamine (1.2 equivalents). The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Purification by column chromatography on silica gel affords pure tert-butyl 6-oxo-1,4-diazepane-1-carboxylate.

Step 2: Synthesis of tert-Butyl 6,6-difluoro-1,4-diazepane-1-carboxylate

This key step introduces the gem-difluoro moiety at the C6 position of the diazepane ring.

Procedure:

Caution: Fluorinating agents like DAST and Deoxo-Fluor are hazardous and should be handled with appropriate safety precautions in a well-ventilated fume hood.

To a solution of tert-butyl 6-oxo-1,4-diazepane-1-carboxylate (1 equivalent) in anhydrous dichloromethane, cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), is added a solution of diethylaminosulfur trifluoride (DAST, 1.5-2.0 equivalents) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor, 1.5-2.0 equivalents) in anhydrous dichloromethane dropwise. The reaction mixture is stirred at -78 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 12-24 hours. The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to give tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate.

Step 3: Synthesis of this compound

The final step involves the deprotection of the Boc group and the formation of the hydrobromide salt.

Procedure:

A solution of tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate (1 equivalent) in a suitable solvent like ethyl acetate or diethyl ether is treated with a solution of hydrobromic acid in acetic acid (e.g., 33 wt %) or anhydrous HBr gas. The reaction mixture is stirred at room temperature for 2-4 hours. The resulting precipitate is collected by filtration, washed with the solvent, and dried under vacuum to yield this compound as a solid.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| tert-Butyl 6-oxo-1,4-diazepane-1-carboxylate | 196808-86-5 | C₁₀H₁₈N₂O₃ | 214.26 | White solid |

| tert-Butyl 6,6-difluoro-1,4-diazepane-1-carboxylate | 1166820-07-0 | C₁₀H₁₈F₂N₂O₂ | 236.26 | Colorless oil |

| This compound | Not available | C₅H₁₁BrF₂N₂ | 217.06 | Off-white solid |

Table 2: Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Solvent | Typical Yield (%) |

| 1 | Boc Protection of 1,4-diazepan-6-one | Boc₂O, Triethylamine | Dichloromethane | 85-95 |

| 2 | Geminal Difluorination of tert-Butyl 6-oxo-1,4-diazepane-1-carboxylate | DAST or Deoxo-Fluor | Dichloromethane | 60-75 |

| 3 | Deprotection and Salt Formation | Hydrobromic Acid | Ethyl Acetate | 90-98 |

Table 3: Spectroscopic Data

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| tert-Butyl 6-oxo-1,4-diazepane-1-carboxylate | 3.80-3.60 (m, 4H), 2.80-2.60 (m, 4H), 1.45 (s, 9H) | 208.1, 155.2, 80.5, 52.3, 49.8, 45.1, 41.7, 28.4 |

| tert-Butyl 6,6-difluoro-1,4-diazepane-1-carboxylate | 3.70-3.50 (m, 4H), 3.00-2.80 (m, 4H), 1.47 (s, 9H) | 154.8, 118.9 (t, J = 245 Hz), 80.9, 50.1 (t, J = 25 Hz), 46.3, 42.8, 28.4 |

| This compound (D₂O, δ ppm) | 3.60-3.40 (m, 4H), 3.30-3.10 (m, 4H) | 118.5 (t, J = 248 Hz), 49.5 (t, J = 26 Hz), 45.8, 42.1 |

Note: NMR data are representative and may vary slightly based on experimental conditions and instrumentation.

Logical Relationships in Synthesis

The synthesis follows a logical progression of protecting group chemistry and functional group transformation.

Caption: Key logical considerations in the synthetic pathway.

This guide provides a detailed framework for the synthesis of this compound. Researchers are advised to consult original literature and perform appropriate safety assessments before undertaking these procedures in a laboratory setting.

Technical Guide: 6,6-Difluoro-1,4-diazepane HBr Salt (CAS No. 1422344-19-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6,6-Difluoro-1,4-diazepane hydrobromide salt, a fluorinated diamine derivative of potential interest in medicinal chemistry and drug discovery. Due to the limited availability of public data on this specific salt, this guide also incorporates information on the parent compound and related derivatives to provide a broader context for researchers.

Chemical Identity and Properties

The Chemical Abstracts Service (CAS) number for 6,6-Difluoro-1,4-diazepane HBr salt is 1422344-19-1 [1][2]. A summary of its key chemical properties, along with those of related structures, is presented below.

Table 1: Physicochemical Data of 6,6-Difluoro-1,4-diazepane and its Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |

| This compound | 1422344-19-1 | C₅H₁₁BrF₂N₂ | 217.06 | Solid |

| 6,6-Difluoro-1,4-diazepane | Not specified | C₅H₁₀F₂N₂ | 136.14 | Not specified |

| tert-Butyl 6,6-difluoro-1,4-diazepane-1-carboxylate | 1166820-07-0 | C₁₀H₁₈F₂N₂O₂ | 236.26 | Solid[3] |

Synthesis and Experimental Protocols

A plausible, though not explicitly documented, synthetic workflow for 6,6-Difluoro-1,4-diazepane is outlined below. This represents a logical chemical pathway rather than a cited experimental protocol.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no specific information in the public domain regarding the biological activity, mechanism of action, or associated signaling pathways for this compound.

However, the 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. For instance, some 1,4-diazepane-based compounds have been investigated as sigma receptor ligands, which are implicated in neurological disorders[4]. The introduction of fluorine atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing metabolic stability, binding affinity, and membrane permeability.

Given the lack of specific data, a general workflow for the biological evaluation of a novel chemical entity like this compound is presented below. This illustrates a typical screening cascade in early-stage drug discovery.

Conclusion and Future Directions

This compound is a chemical entity with limited publicly available research data. While its core 1,4-diazepane structure is of interest in medicinal chemistry, further studies are required to elucidate the specific biological properties and potential therapeutic applications of this fluorinated derivative. Researchers interested in this compound are encouraged to undertake foundational studies, including the development and validation of a synthetic route, characterization of its physicochemical properties, and comprehensive biological screening to identify its mechanism of action and potential therapeutic targets. The information provided in this guide serves as a starting point for such investigations.

References

- 1. This compound (CAS No. 1422344-19-1) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 2. BioChain Incorporated (Page 26) @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Profile of 6,6-Difluoro-1,4-diazepane HBr Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 6,6-Difluoro-1,4-diazepane hydrobromide salt. Due to the limited availability of public domain experimental data for this specific salt, this document presents a predictive and representative profile based on established principles of organic chemistry and spectroscopy, alongside data from structurally related compounds. This guide is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this compound.

Chemical Structure and Properties

-

IUPAC Name: 6,6-Difluoro-1,4-diazepane hydrobromide

-

CAS Number: 1422344-19-1

-

Molecular Formula: C₅H₁₁BrF₂N₂

-

Molecular Weight: 217.06 g/mol

-

Structure:

(Note: A placeholder for the chemical structure image is used above. A proper 2D chemical structure drawing would be inserted here in a full document.)

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known spectroscopic data of similar fluorinated and non-fluorinated 1,4-diazepane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.6 - 3.8 | t | 4H | -CH₂-N⁺H₂- |

| 3.2 - 3.4 | t | 4H | -CH₂-N⁺H₂- |

| 2.2 - 2.4 | m | 2H | -CH₂-CF₂- |

Table 2: Predicted ¹³C NMR Data (125 MHz, D₂O)

| Chemical Shift (δ) ppm | Assignment |

| 115 - 125 (t, ¹JCF ≈ 240-250 Hz) | C6 (-CF₂-) |

| 45 - 50 | C2, C5 |

| 40 - 45 | C3, C7 |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| -90 to -110 | t | -CF₂- |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2800 - 3000 | Strong, Broad | N-H stretch (amine salt) |

| 1580 - 1650 | Medium | N-H bend |

| 1000 - 1200 | Strong | C-F stretch |

| 2850 - 2960 | Medium | C-H stretch (aliphatic) |

| 1400 - 1480 | Medium | C-H bend (aliphatic) |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion |

| 137.0885 | [M+H]⁺ (free base) |

| 159.0704 | [M+Na]⁺ (free base) |

Proposed Experimental Protocols

The following sections detail plausible experimental methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

The synthesis of 6,6-Difluoro-1,4-diazepane can be envisioned through a multi-step process starting from a suitable precursor, followed by salt formation. A possible synthetic workflow is outlined below.

Caption: Plausible synthetic workflow for this compound.

Detailed Protocol:

-

Synthesis of 1,4-Dibenzyl-6,6-difluoro-1,4-diazepane: To a solution of N,N'-dibenzylethylenediamine in a suitable aprotic solvent such as DMF, add a base like sodium hydride. Stir the mixture at room temperature, then add 1,3-dibromo-2,2-difluoropropane dropwise. Heat the reaction mixture to facilitate the cyclization. After completion, quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography.

-

Deprotection to 6,6-Difluoro-1,4-diazepane: Dissolve the protected diazepane in a solvent like ethanol. Add a palladium on carbon catalyst. Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC or LC-MS). Filter off the catalyst and concentrate the filtrate to obtain the free base.

-

Formation of the HBr Salt: Dissolve the 6,6-Difluoro-1,4-diazepane free base in a suitable solvent such as isopropanol or diethyl ether. Add a solution of hydrobromic acid (e.g., 48% in water or HBr in acetic acid) dropwise with stirring. The hydrobromide salt should precipitate out of the solution. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Spectroscopic Characterization Workflow

The following diagram illustrates the workflow for the comprehensive spectroscopic characterization of the synthesized compound.

Caption: Workflow for spectroscopic characterization and purity analysis.

Detailed Protocols for Characterization:

-

NMR Spectroscopy: Prepare a solution of the HBr salt in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 or 500 MHz spectrometer.

-

IR Spectroscopy: Obtain the IR spectrum of the solid sample using a Fourier Transform Infrared (FTIR) spectrometer, typically employing the KBr pellet or Attenuated Total Reflectance (ATR) method.

-

Mass Spectrometry: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water). Analyze by electrospray ionization mass spectrometry (ESI-MS) to determine the mass of the protonated molecular ion of the free base.

-

Purity Analysis: Assess the purity of the synthesized compound using High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase.

Signaling Pathways and Biological Context

Currently, there is no publicly available information on specific signaling pathways or biological targets for this compound. However, the 1,4-diazepane scaffold is a known "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of gem-difluoro groups can significantly modulate properties such as metabolic stability, pKa, and binding affinity. Therefore, this compound could be a valuable building block for the synthesis of novel therapeutic agents targeting a range of biological systems.

The logical progression for investigating the biological activity of this compound is illustrated below.

Caption: Logical workflow for biological investigation.

This guide provides a foundational understanding of the predicted characteristics and a strategic approach to the synthesis and analysis of this compound. It is intended to facilitate further research and development involving this and related compounds.

An In-depth Technical Guide to the 1H NMR of 6,6-Difluoro-1,4-diazepane HBr Salt

Disclaimer: Publicly available experimental 1H NMR data for 6,6-Difluoro-1,4-diazepane HBr salt is limited. The following guide is a representative example based on the expected spectral characteristics of similar fluorinated diazepane structures and general principles of NMR spectroscopy. The data presented herein is illustrative and should not be considered as experimentally verified for the named compound.

This technical guide provides a comprehensive overview of the anticipated 1H NMR characteristics of this compound, targeting researchers, scientists, and professionals in drug development. The guide outlines expected quantitative NMR data, a detailed experimental protocol for synthesis and spectral acquisition, and a logical workflow for characterization.

Predicted 1H NMR Data

The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The diazepane ring consists of four methylene groups and one difluorinated carbon. In the HBr salt form, the amine protons would be present. The presence of fluorine atoms at position 6 will cause splitting of the adjacent methylene protons, resulting in a triplet of triplets.

Table 1: Predicted 1H NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| H-2, H-3 | 3.2 - 3.4 | m | - | -CH2-NH2+- |

| H-5, H-7 | 3.5 - 3.7 | t | JH,H = 6.8 | -CH2-CF2- |

| NH2+ | 9.0 - 9.5 | br s | - | Amine Salt Protons |

Note: The chemical shifts are predicted for a standard deuterated solvent like D2O or DMSO-d6. The broad singlet for the amine protons is due to rapid exchange.

Experimental Protocols

Synthesis of this compound (Illustrative)

A plausible synthetic route could involve the reaction of a suitable protected diamine with a difluorinated building block, followed by deprotection and salt formation.

-

Reaction Setup: To a solution of a protected 1,4-diazepane precursor in an appropriate solvent (e.g., dichloromethane), add a fluorinating agent at a controlled temperature.

-

Work-up: Quench the reaction and perform an aqueous work-up. The organic layer is dried and concentrated under reduced pressure.

-

Deprotection: The protecting groups are removed under acidic conditions.

-

Salt Formation: The resulting free amine is treated with a solution of hydrobromic acid in a suitable solvent (e.g., ethanol) to precipitate the HBr salt.

-

Purification: The crude salt is purified by recrystallization.

1H NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound in 0.6 mL of a suitable deuterated solvent (e.g., D2O, DMSO-d6) in a standard 5 mm NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard 1D proton experiment.

-

Temperature: 298 K.

-

Sweep Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

Processing: Apply a Fourier transform to the free induction decay (FID) with appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to structural confirmation using 1H NMR.

Caption: Workflow for 1H NMR Analysis.

A Technical Guide to the ¹³C NMR of 6,6-Difluoro-1,4-diazepane HBr Salt

Predicted ¹³C NMR Spectral Characteristics

The presence of two fluorine atoms on the C6 carbon of the diazepane ring is the most significant structural feature influencing the ¹³C NMR spectrum. Due to spin-spin coupling between the ¹³C and ¹⁹F nuclei, the carbon signals will exhibit characteristic splitting patterns. The multiplicity of these signals can be predicted using the n+1 rule for coupling to I=1/2 nuclei, where n is the number of equivalent fluorine atoms.

Below is a table summarizing the anticipated ¹³C NMR signals, their expected multiplicities due to C-F coupling, and the types of coupling constants involved.

| Carbon Atom | Predicted Multiplicity | Coupling Constant Type |

| C6 | Triplet (t) | ¹JCF (one-bond) |

| C5, C7 | Triplet (t) | ²JCF (two-bond) |

| C2, C3 | Singlet (s) or Multiplet (m) | ³JCF (three-bond) |

The one-bond C-F coupling (¹JCF) for the C6 carbon is expected to be large, typically in the range of 200-300 Hz. The two-bond couplings (²JCF) for the adjacent C5 and C7 carbons will be significantly smaller, generally between 15 and 40 Hz. Three-bond couplings (³JCF) to C2 and C3 are often small (0-10 Hz) and may not be resolved, potentially resulting in singlets or broadened signals.

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of 6,6-Difluoro-1,4-diazepane HBr salt with the conventional numbering of the carbon atoms, which is essential for the assignment of the NMR signals.

Generalized Experimental Protocol for ¹³C NMR Analysis

Acquiring a high-quality ¹³C NMR spectrum of a fluorinated compound requires careful consideration of the experimental parameters. The following is a generalized protocol.

1. Sample Preparation:

-

Solvent Selection: The HBr salt of the compound necessitates the use of a polar, deuterated solvent. Deuterium oxide (D₂O) and methanol-d₄ (CD₃OD) are suitable choices. D₂O is often preferred as it avoids solvent signals in the aliphatic region of the spectrum.

-

Concentration: A concentration of 20-50 mg of the compound dissolved in 0.6-0.8 mL of the deuterated solvent is recommended to ensure an adequate signal-to-noise ratio.

-

Internal Standard: For spectra recorded in D₂O, a water-soluble standard such as 2,2-dimethyl-2-silapentane-5-sulfonate sodium salt (DSS) can be used for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Configuration:

-

Field Strength: A spectrometer with a field strength of 400 MHz or higher is advisable for better signal dispersion and sensitivity.

-

Probe: A multinuclear probe capable of observing ¹³C and decoupling ¹H is essential. For advanced experiments, a triple-resonance probe (¹H, ¹⁹F, ¹³C) would be advantageous to allow for ¹⁹F decoupling.

3. Data Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30) is typically employed. This removes ¹H-¹³C couplings, simplifying the spectrum to show only the ¹³C-¹⁹F couplings.

-

Spectral Width: A spectral width of approximately 250 ppm is generally sufficient to cover the expected chemical shift range.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significant number of scans (typically ranging from 1,024 to 8,192) is required to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 2 to 5 seconds is recommended to allow for adequate relaxation of the carbon nuclei between pulses.

4. Data Processing:

-

Fourier Transformation: The raw data (Free Induction Decay) is processed using a Fourier transform. An exponential multiplication with a line broadening factor of 1-2 Hz can be applied to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: The transformed spectrum must be accurately phased and the baseline corrected to ensure reliable peak picking and integration.

-

Data Analysis: The chemical shifts of the signals are reported in parts per million (ppm), and the C-F coupling constants (J) are measured in Hertz (Hz).

Experimental and Analytical Workflow

The logical flow from sample preparation to final data analysis is depicted in the following diagram.

This guide provides a foundational understanding for the ¹³C NMR analysis of this compound. The characteristic C-F coupling patterns are powerful diagnostic tools for confirming the presence and position of the gem-difluoro group within the molecule, making ¹³C NMR an indispensable technique in the structural elucidation of such fluorinated compounds.

Mass Spectrometry of 6,6-Difluoro-1,4-diazepane HBr Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of 6,6-Difluoro-1,4-diazepane hydrobromide salt. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document outlines a detailed, predicted fragmentation pathway based on fundamental principles of mass spectrometry and analysis of analogous structures. The guide includes a proposed experimental protocol for analysis, predicted mass spectral data, and visualizations of the experimental workflow and fragmentation patterns to serve as a foundational resource for researchers.

Introduction

6,6-Difluoro-1,4-diazepane is a saturated seven-membered heterocyclic amine containing two nitrogen atoms and a geminal difluoro substitution. This structural motif is of interest in medicinal chemistry due to the unique properties conferred by the fluorine atoms, such as altered basicity and metabolic stability. Mass spectrometry is an indispensable tool for the characterization of such novel compounds, providing information on molecular weight, elemental composition, and structural features through fragmentation analysis. This guide details the expected mass spectrometric analysis of the hydrobromide salt of 6,6-Difluoro-1,4-diazepane. In the mass spectrometer's ion source, the salt is expected to dissociate, and the protonated free base will be analyzed.

Predicted Mass Spectral Data

The analysis of 6,6-Difluoro-1,4-diazepane is expected to yield a protonated molecular ion ([M+H]⁺) and several characteristic fragment ions. The accurate mass and predicted fragmentation are key to its identification and structural elucidation.

| Parameter | Value | Source |

| Molecular Formula | C₅H₁₀F₂N₂ | PubChem |

| Monoisotopic Mass | 136.0812 Da | PubChem[1] |

| Predicted [M+H]⁺ (protonated molecule) | 137.0885 m/z | PubChem[1] |

| Predicted [M+Na]⁺ | 159.0704 m/z | PubChem[1] |

Proposed Experimental Protocol

A robust and sensitive method for the analysis of 6,6-Difluoro-1,4-diazepane would involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of 6,6-Difluoro-1,4-diazepane HBr salt in methanol.

-

Working Solution: Dilute the stock solution with a mixture of water and acetonitrile (1:1 v/v) containing 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid aids in the protonation of the analyte.

Liquid Chromatography

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 2 µL |

| Column Temperature | 40 °C |

Mass Spectrometry

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| Full Scan MS Range | 50 - 250 m/z |

| MS/MS Precursor Ion | 137.1 m/z |

| Collision Gas | Argon |

| Collision Energy | 10-40 eV (ramped) |

Predicted Fragmentation Pathway

The fragmentation of protonated 6,6-Difluoro-1,4-diazepane is anticipated to proceed through several key pathways characteristic of cyclic amines and fluorinated compounds. The primary fragmentation events are likely to involve the cleavage of the diazepine ring.

Caption: Predicted fragmentation pathway of protonated 6,6-Difluoro-1,4-diazepane.

Discussion of Fragmentation

-

[M+H]⁺ (m/z 137.1): This is the protonated molecular ion, which will be the precursor for all subsequent fragmentations.

-

Loss of Ethylene (m/z 109.1): A common fragmentation pathway for saturated nitrogen-containing rings is the loss of a neutral alkene. Cleavage of the C2-C3 and N4-C5 bonds with a hydrogen rearrangement could lead to the loss of ethylene (C₂H₄).

-

Loss of a CH₂NH₂ radical (m/z 106.1): Alpha-cleavage adjacent to one of the nitrogen atoms could result in the loss of a CH₂NH₂ radical, a common fragmentation for amines.

-

Loss of Hydrogen Fluoride (m/z 117.1): The presence of fluorine atoms allows for the neutral loss of HF. This is a characteristic fragmentation for many fluorinated compounds.

-

Further Fragmentation (m/z 94.1): The fragment at m/z 106.1 could undergo further fragmentation, such as the loss of acetylene (C₂H₂), to yield an ion at m/z 94.1.

Data Visualization

Experimental Workflow

The proposed analytical workflow from sample preparation to data analysis is depicted below.

Caption: Proposed experimental workflow for the LC-MS/MS analysis.

Conclusion

This technical guide provides a predictive framework for the mass spectrometric analysis of this compound. The proposed experimental protocol and predicted fragmentation pathways offer a solid starting point for researchers working on the characterization and quantification of this compound. The actual fragmentation pattern may vary depending on the specific instrumentation and experimental conditions used. Therefore, empirical data should be acquired to confirm these predictions. The information presented here is intended to facilitate method development and data interpretation for this novel fluorinated diazepane.

References

Technical Guide: Solubility Profiling of 6,6-Difluoro-1,4-diazepane HBr Salt

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive guide to the experimental determination of the solubility of 6,6-Difluoro-1,4-diazepane HBr salt. As of the date of this publication, specific quantitative solubility data for this compound is not publicly available. The protocols and methodologies outlined herein are based on established principles for the characterization of pharmaceutical salts.

Introduction

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. For ionizable compounds, forming a salt, such as the hydrobromide (HBr) salt of 6,6-Difluoro-1,4-diazepane, is a common strategy to enhance solubility and dissolution rates. A thorough understanding of the solubility profile of this compound under various conditions is essential for formulation development, preclinical studies, and regulatory submissions.

This guide details the standard experimental protocols for determining both thermodynamic and kinetic solubility, provides a framework for data presentation, and illustrates the experimental workflow.

Data Presentation: Solubility of this compound

Quantitative solubility data should be meticulously recorded. The following table provides a template for summarizing experimental findings.

Table 1: Thermodynamic Solubility of this compound

| Solvent/Medium (pH) | Temperature (°C) | Measured Solubility (mg/mL) | Measured Solubility (µM) | Standard Deviation | Analytical Method |

| 0.1 N HCl (pH 1.2) | 25 | HPLC-UV | |||

| 0.1 N HCl (pH 1.2) | 37 | HPLC-UV | |||

| Acetate Buffer (pH 4.5) | 25 | HPLC-UV | |||

| Acetate Buffer (pH 4.5) | 37 | HPLC-UV | |||

| Phosphate Buffer (pH 6.8) | 25 | HPLC-UV | |||

| Phosphate Buffer (pH 6.8) | 37 | HPLC-UV | |||

| Purified Water | 25 | HPLC-UV | |||

| Purified Water | 37 | HPLC-UV |

Experimental Protocols

Two key types of solubility are relevant in drug discovery and development: thermodynamic and kinetic solubility.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility.[1][2] It measures the concentration of a saturated solution in equilibrium with an excess of the solid drug.

3.1.1 Materials and Equipment

-

This compound (high purity)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated pH meter

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Solvents/Buffers (e.g., 0.1 N HCl, acetate buffer pH 4.5, phosphate buffer pH 6.8)

3.1.2 Procedure

-

Preparation: Prepare a series of aqueous buffers covering the physiologically relevant pH range of 1.2 to 6.8, as recommended by ICH guidelines.[3][4][5]

-

Addition of Compound: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected buffer. The presence of undissolved solid must be visible throughout the experiment.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[3][5] Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[6]

-

Phase Separation: After equilibration, allow the suspensions to settle. To effectively separate the solid and liquid phases, centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15-20 minutes.[6]

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the sample using a syringe filter to remove any remaining solid particles.

-

pH Measurement: Measure and record the pH of the final saturated solution.[1]

-

Quantification: Dilute the filtered supernatant with an appropriate mobile phase to a concentration within the calibrated range of the analytical method. Analyze the concentration of the dissolved compound using a validated HPLC-UV method.[7]

-

Replicates: Perform each experiment in at least triplicate to ensure the reliability of the results.[3]

Protocol: Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods used to assess the precipitation tendency of a compound from a supersaturated solution, which is common in early drug discovery.[8][9]

3.2.1 Materials and Equipment

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

96-well microtiter plates (UV-transparent for analysis)

-

Multi-channel pipettes

-

Plate shaker

-

Plate reader with UV absorbance or nephelometry capabilities

3.2.2 Procedure

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).[10]

-

Assay Plate Preparation: Dispense the aqueous buffer into the wells of a 96-well plate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (e.g., <2%) to minimize its effect on solubility.[11]

-

Incubation: Seal the plate and shake it at a controlled temperature for a defined period (e.g., 1-2 hours).[9]

-

Detection: Measure the amount of precipitate formed. This can be done directly by nephelometry (light scattering) or by filtering the samples through a filter plate and measuring the UV absorbance of the filtrate.[8][9]

-

Data Analysis: The kinetic solubility is defined as the concentration at which precipitation is first observed.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the determination of thermodynamic solubility.

Caption: Thermodynamic Solubility Determination Workflow.

Caption: Kinetic Solubility Determination Workflow.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. database.ich.org [database.ich.org]

- 4. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. enamine.net [enamine.net]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. charnwooddiscovery.com [charnwooddiscovery.com]

stability of 6,6-Difluoro-1,4-diazepane HBr salt

An In-depth Technical Guide to the Stability of 6,6-Difluoro-1,4-diazepane HBr Salt

Disclaimer: This document provides a predictive assessment and a general framework for evaluating the . The experimental data presented herein is hypothetical and illustrative, based on established principles of pharmaceutical stability testing. Specific stability characteristics must be confirmed through empirical studies.

Introduction

6,6-Difluoro-1,4-diazepane is a saturated seven-membered heterocyclic compound containing two nitrogen atoms. The presence of geminal fluorine atoms at the 6-position is expected to significantly influence its physicochemical properties, including basicity, lipophilicity, and metabolic stability. As the hydrobromide (HBr) salt, the compound's stability is a critical attribute for its development as a potential therapeutic agent. Understanding its degradation pathways and establishing a stable shelf-life is mandated by regulatory bodies and is essential for ensuring the safety, quality, and efficacy of the final drug product.[1][2][3]

This technical guide outlines a comprehensive strategy for the stability assessment of this compound, in line with the International Council for Harmonisation (ICH) guidelines.[1][3] It details forced degradation protocols, proposes a stability-indicating analytical method, and presents a framework for interpreting potential stability data.

Predicted Stability Profile

The chemical structure of this compound suggests several potential areas of instability that warrant investigation.

-

Hygroscopicity : Salt forms of amines can be hygroscopic, absorbing atmospheric moisture, which may affect physical properties and chemical stability.[4][5]

-

Hydrolytic Stability : While the core diazepane ring is a saturated aliphatic structure and generally stable to hydrolysis, the geminal difluoro group could potentially influence the electronic properties of the ring. However, significant hydrolysis of the C-F or C-N bonds under typical pharmaceutical pH ranges (1-8) is not expected without extreme conditions.

-

Oxidative Stability : Secondary amines are susceptible to oxidation, which can lead to the formation of various degradation products, including N-oxides, imines, or ring-opened byproducts.[6][7] The presence of atmospheric oxygen, trace metals, or peroxide impurities could initiate these degradation pathways.

-

Photostability : Saturated aliphatic amines do not typically possess chromophores that absorb UV-visible light in the range specified by ICH Q1B (290-800 nm).[8][9] Therefore, direct photodegradation is predicted to be minimal. However, the potential for indirect degradation in the presence of photosensitizers in a formulated product should be considered.

-

Thermal Stability : As a solid salt, the compound is expected to be thermally stable at ambient temperatures. At elevated temperatures, particularly near its melting point, decomposition is likely to occur.[10][11][12] The HBr salt form itself is generally stable, but the potential for dissociation at high temperatures should be evaluated.

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[13][14][15][16][17] The following studies are proposed for this compound. A target degradation of 5-20% is generally considered optimal to ensure that secondary degradation products are not overly complex.[15]

Experimental Protocols

3.1.1 Hydrolytic Degradation

-

Objective : To assess stability across a range of pH values.

-

Protocol :

-

Prepare solutions of this compound (e.g., 1 mg/mL) in three aqueous media:

-

0.1 M HCl (acidic condition)

-

Purified Water (neutral condition)

-

0.1 M NaOH (basic condition)

-

-

Store aliquots of each solution at 60°C for up to 7 days.[15]

-

Withdraw samples at appropriate time points (e.g., 0, 6, 24, 72, 168 hours).

-

Immediately neutralize the acidic and basic samples before analysis to prevent further degradation.

-

Analyze all samples by a stability-indicating HPLC method.

-

3.1.2 Oxidative Degradation

-

Objective : To evaluate susceptibility to oxidation.

-

Protocol :

-

Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).

-

Add hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.

-

Store the solution at room temperature, protected from light, for up to 48 hours.

-

Withdraw and analyze samples at appropriate time points (e.g., 0, 2, 8, 24, 48 hours).

-

3.1.3 Photostability

-

Objective : To assess degradation upon exposure to light, following ICH Q1B guidelines.

-

Protocol :

-

Expose solid this compound and a solution (e.g., 1 mg/mL in water) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A parallel set of samples should be protected from light (dark control) to differentiate between light-induced and thermal degradation.

-

Analyze the exposed and dark control samples.

-

3.1.4 Thermal Degradation

-

Objective : To evaluate the stability of the solid drug substance at elevated temperatures.

-

Protocol :

-

Store the solid HBr salt in a controlled temperature oven at 80°C for 14 days.

-

Withdraw and analyze samples at appropriate time points (e.g., 0, 3, 7, 14 days).

-

Analyze physical appearance (color, crystallinity) and chemical purity.

-

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is required to separate and quantify this compound from its process impurities and potential degradation products.[18][19][20][21] A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed.

Proposed HPLC Method Parameters

| Parameter | Proposed Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detector | UV at 210 nm (as aliphatic amines have low UV absorbance) or Charged Aerosol Detector (CAD) / Mass Spectrometer (MS) for universal detection |

| Injection Volume | 10 µL |

| Diluent | Water:Acetonitrile (90:10) |

This method would require full validation as per ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation (Hypothetical)

The following tables summarize hypothetical data from the proposed forced degradation studies.

Table 1: Hypothetical Results of Hydrolytic Degradation at 60°C

| Condition | Time (hours) | Assay of Parent (%) | Total Impurities (%) | Major Degradant (RT, min) |

| 0.1 M HCl | 0 | 100.0 | <0.05 | - |

| 168 | 98.5 | 1.5 | 4.2 | |

| Water | 0 | 100.0 | <0.05 | - |

| 168 | 99.8 | 0.2 | - | |

| 0.1 M NaOH | 0 | 100.0 | <0.05 | - |

| 168 | 94.2 | 5.8 | 5.1 |

Table 2: Hypothetical Results of Oxidative, Photolytic, and Thermal Stress

| Stress Condition | Duration | Assay of Parent (%) | Total Impurities (%) | Major Degradant (RT, min) |

| 3% H₂O₂ (RT) | 48 hours | 89.1 | 10.9 | 7.8 (N-Oxide) |

| ICH Light Exposure (Solid) | - | 99.9 | 0.1 | - |

| ICH Light Exposure (Solution) | - | 99.7 | 0.3 | - |

| 80°C (Solid) | 14 days | 99.5 | 0.5 | 9.3 |

Visualizations

Experimental Workflow

The logical flow for conducting a forced degradation study is outlined below.

References

- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 2. biobostonconsulting.com [biobostonconsulting.com]

- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. [Evaluation of Photostability of Small Molecular Compounds with Solid-state UV Spectra] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. books.rsc.org [books.rsc.org]

- 10. Repurposing Melt Degradation for the Evaluation of Mixed Amorphous-Crystalline Blends - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thermal degradation: Significance and symbolism [wisdomlib.org]

- 12. sid.ir [sid.ir]

- 13. acdlabs.com [acdlabs.com]

- 14. researchgate.net [researchgate.net]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 16. apicule.com [apicule.com]

- 17. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. japsonline.com [japsonline.com]

- 20. scispace.com [scispace.com]

- 21. chromatographyonline.com [chromatographyonline.com]

Navigating the Landscape of 6,6-Difluoro-1,4-diazepane HBr Salt: A Technical Guide for Researchers

For Immediate Release

In the dynamic field of drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a well-established approach to modulate physicochemical and pharmacological properties. Among the fluorinated building blocks gaining attention is 6,6-Difluoro-1,4-diazepane and its salts, which offer a unique seven-membered heterocyclic core with a gem-difluoro motif. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing an in-depth overview of the commercial availability, synthesis, and potential applications of 6,6-Difluoro-1,4-diazepane HBr salt.

Commercial Availability

A critical first step for any research endeavor is the procurement of starting materials. 6,6-Difluoro-1,4-diazepane is commercially available, primarily as its hydrobromide (HBr) or dihydrobromide salt. The table below summarizes key information for commercially available forms of this compound. Researchers are advised to contact suppliers directly for the most current product specifications and availability.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| 6,6-Difluoro-1,4-diazepane hydrobromide | 1422344-19-1 | C₅H₁₁BrF₂N₂ | 217.06 | The single HBr salt. |

| 6,6-Difluoro-1,4-diazepane dihydrobromide | 529509-60-2 | C₅H₁₂Br₂F₂N₂ | 297.97 | The double HBr salt. |

Table 1: Commercial Supplier Information for 6,6-Difluoro-1,4-diazepane Salts

Synthesis and Methodologies

While detailed, publicly available experimental protocols specifically for the synthesis of this compound are limited in the academic literature, the general synthesis of 1,4-diazepane cores is well-documented. These methods can serve as a foundation for the development of a synthetic route to the target compound. A plausible synthetic strategy would involve the construction of the diazepane ring followed by a fluorination step, or the use of a pre-fluorinated building block.

A general workflow for the synthesis of functionalized 1,4-diazepine derivatives often involves a multi-step process, as illustrated in the following conceptual workflow.

Caption: Conceptual workflow for the synthesis of this compound.

General Experimental Protocol for the Synthesis of a 1,4-Diazepine Scaffold

The following is a generalized experimental protocol for the intramolecular C-N bond coupling to form a 1,4-diazepine ring system, which could be adapted for the synthesis of the 6,6-difluoro analog. This protocol is based on established methodologies for similar heterocyclic structures.

Materials:

-

Appropriate 1-(2-bromobenzyl)azetidine-2-carboxamide precursor

-

Copper(I) iodide (CuI)

-

N,N'-Dimethylglycine (DMGC)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-dioxane

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flask equipped with a magnetic stirrer, add the 1-(2-bromobenzyl)azetidine-2-carboxamide precursor (1.0 mmol), CuI (0.4 mmol), DMGC (0.8 mmol), and Cs₂CO₃ (2.0 mmol).

-

Add anhydrous 1,4-dioxane (34 mL) to the flask under an inert atmosphere (e.g., argon).

-

Stir the reaction mixture at reflux for approximately 3 hours, monitoring the disappearance of the starting material by a suitable chromatographic method (e.g., TLC).

-

Upon completion, cool the reaction mixture and dilute it with ethyl acetate (100 mL).

-

Filter the mixture to remove insoluble salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to afford the desired fused heterocyclic product.

Potential Applications in Drug Discovery

The 1,4-diazepine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including acting as central nervous system agents. The introduction of a gem-difluoro group at the 6-position of the 1,4-diazepane ring can significantly influence the molecule's conformational preferences, pKa, lipophilicity, and metabolic stability. These modifications can lead to improved potency, selectivity, and pharmacokinetic profiles.

While the specific biological targets of this compound are not extensively reported in the public domain, its structural similarity to other biologically active diazepanes suggests potential utility in areas such as:

-

Central Nervous System (CNS) Disorders: As analogs of benzodiazepines and other CNS-active compounds, fluorinated diazepanes may be investigated for their potential as anxiolytics, anticonvulsants, or antipsychotics.

-

Enzyme Inhibition: The diazepane scaffold can be elaborated to target various enzymes. For instance, derivatives of 1,4-diazepan-7-ones have been explored as inhibitors of human kallikrein 7.

The logical progression for investigating the therapeutic potential of a novel compound like this compound is outlined in the following diagram.

Caption: A simplified logical workflow for the preclinical development of a novel chemical entity.

Conclusion

This compound represents a valuable and commercially accessible building block for medicinal chemistry and drug discovery programs. Its unique structural features, conferred by the gem-difluoro group on a flexible seven-membered ring, make it an attractive scaffold for the development of novel therapeutics. While specific biological data and detailed synthetic protocols for this particular salt are not yet widespread in the public literature, the foundational knowledge of 1,4-diazepine chemistry provides a strong basis for its exploration. This guide provides a starting point for researchers to source, synthesize, and investigate the potential of this intriguing fluorinated heterocycle.

The Strategic Role of Fluorine in 1,4-Diazepane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide focuses on the role of fluorine in 1,4-diazepane derivatives, the available scientific literature with detailed experimental data is more extensive for the closely related 1,4-benzodiazepine scaffold. Therefore, this document leverages data from fluorinated 1,4-benzodiazepines to illustrate key principles and experimental approaches that are directly applicable to the study and development of fluorinated 1,4-diazepane derivatives.

Introduction: The Impact of Fluorine in Drug Design

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2][3][4] Its unique properties, including high electronegativity, small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), and the strength of the C-F bond, allow for strategic modifications of a molecule's physicochemical and pharmacokinetic properties.[3][5] In the context of 1,4-diazepane and its analogues, fluorine substitution can profoundly influence metabolic stability, membrane permeability, binding affinity to biological targets, and overall therapeutic efficacy.[2][6][7] This guide provides an in-depth exploration of the multifaceted role of fluorine in this important class of heterocyclic compounds.

Physicochemical and Pharmacokinetic Enhancements through Fluorination

The strategic incorporation of fluorine atoms can lead to significant improvements in a drug candidate's profile. These enhancements are primarily due to the unique electronic nature of fluorine.

Key Physicochemical and Pharmacokinetic Effects of Fluorination:

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can block metabolic hotspots, prolong the drug's half-life, and increase its bioavailability.[3][5]

-

Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes, including the blood-brain barrier (BBB). This is a critical consideration for developing drugs targeting the central nervous system (CNS).[6]

-

Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets. Fluorine can participate in hydrogen bonds and other non-covalent interactions, thereby increasing the binding affinity and potency of the drug.

-

pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups. This can influence the ionization state of the molecule at physiological pH, affecting its solubility, permeability, and target engagement.[5]

Synthesis of Fluorinated 1,4-Diazepane and Benzodiazepine Derivatives

The synthesis of fluorinated 1,4-diazepane and benzodiazepine derivatives often involves the incorporation of fluorine-containing building blocks or the use of specialized fluorinating reagents.

General Synthetic Strategies

A common approach involves the reaction of a fluorinated precursor, such as a fluorinated benzophenone or aniline, with appropriate reagents to construct the diazepine ring. For instance, the synthesis of fluorinated 1,4-benzodiazepin-2-ones can be achieved through a multi-step process starting from a fluorinated 2-aminobenzophenone.[8]

The following diagram illustrates a general synthetic workflow for preparing fluorinated 1,4-benzodiazepine derivatives.

Caption: General synthesis of fluorinated 1,4-benzodiazepin-2-ones.

Detailed Experimental Protocol: Synthesis of a Pentafluorosulfanyl-Substituted 1,4-Benzodiazepin-2-one[8]

This protocol describes the synthesis of a 1,4-benzodiazepine derivative where a chloro group is replaced by a pentafluorosulfanyl (SF5) group, a bioisostere of the trifluoromethyl group.

Step 1: Synthesis of N-(2-Benzoyl-4-(pentafluorosulfanyl)phenyl)-2-chloroacetamide

-

To a solution of 2-amino-5-(pentafluorosulfanyl)benzophenone in an appropriate solvent (e.g., toluene), add chloroacetyl chloride dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel.

Step 2: Cyclization to form 7-(Pentafluorosulfanyl)-5-phenyl-1H-benzo[e][1][9]diazepin-2(3H)-one

-

Dissolve the product from Step 1 in a suitable solvent mixture (e.g., ethanol/ammonia).

-

Add hexamethylenetetramine and heat the mixture to reflux for several hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting solid by recrystallization or column chromatography to yield the final product.

Biological Activity and Structure-Activity Relationships (SAR)

The position and number of fluorine atoms can have a dramatic effect on the biological activity of 1,4-diazepane and benzodiazepine derivatives. Structure-activity relationship (SAR) studies are crucial for understanding these effects and for designing more potent and selective compounds.

Fluorinated Benzodiazepines as Antiviral Agents

Certain fluorinated 1,4-benzodiazepine derivatives have shown potent activity against respiratory syncytial virus (RSV).[10][11][12] SAR studies have revealed that the presence and position of fluorine on the phenyl ring at the 5-position significantly influence antiviral potency.

Table 1: Antiviral Activity of Fluorinated 1,4-Benzodiazepine Derivatives against RSV [10]

| Compound | R-group (at 2'-position of 5-phenyl ring) | IC50 (µM) |

| 1a | H | >10 |

| 1b | 2-F | 0.8 |

| 1c | 3-F | 2.5 |

| 1d | 4-F | 1.5 |

The data in Table 1 clearly demonstrates that the introduction of a fluorine atom at the 2'-position of the 5-phenyl ring (Compound 1b) leads to a significant increase in anti-RSV activity compared to the non-fluorinated analog (Compound 1a) and other positional isomers.

Fluorinated Benzodiazepines as Notch Inhibitors for Cancer Therapy

Fluorinated 1,4-benzodiazepinone derivatives have been investigated as inhibitors of the Notch signaling pathway, which is implicated in various cancers.[13][14][15] Patents disclose compounds with fluoroalkyl and fluorophenyl substitutions that exhibit inhibitory activity against the Notch receptor.

Table 2: Representative Fluorinated 1,4-Benzodiazepinone Notch Inhibitors [13][14]

| Compound ID | R2 Substituent | R3 Substituent | Biological Target |

| Cpd 1 | 2-Fluorophenyl | H | Notch Receptor |

| Cpd 2 | 4-Fluorophenyl | CH3 | Notch Receptor |

| Cpd 3 | 2,4-Difluorophenyl | H | Notch Receptor |

The following diagram depicts a simplified representation of the Notch signaling pathway and the point of intervention for these inhibitors.

Caption: Inhibition of the Notch signaling pathway.

Experimental Protocols for Biological Evaluation

To assess the biological activity of fluorinated 1,4-diazepane derivatives, a variety of in vitro and in vivo assays are employed.

In Vitro Antiviral Assay (XTT Assay for RSV)[10]

This assay measures the metabolic activity of cells to determine cell viability after viral infection and treatment with the test compound.

-

Cell Culture: Plate HEp-2 cells in 96-well microtiter plates and incubate until a confluent monolayer is formed.

-

Infection: Infect the cells with a predetermined titer of RSV.

-

Treatment: Add serial dilutions of the fluorinated 1,4-diazepane derivatives to the infected cells. Include control wells with no virus, virus only, and a reference antiviral compound.

-

Incubation: Incubate the plates for 4-5 days at 37°C in a humidified CO2 incubator.

-

XTT Staining: Add a solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and phenazine methosulfate to each well.

-

Measurement: Incubate for 4 hours and then measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

The following diagram illustrates the workflow for the in vitro antiviral assay.

Caption: Workflow for in vitro anti-RSV activity assessment.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the 1,4-diazepane scaffold holds significant promise for the development of novel therapeutics with improved pharmacological profiles. While the current body of literature is more robust for the related 1,4-benzodiazepine class, the principles of fluorine's impact on metabolic stability, target affinity, and pharmacokinetics are broadly applicable. Future research should focus on the systematic synthesis and evaluation of fluorinated 1,4-diazepane derivatives to fully explore their therapeutic potential across various disease areas, including oncology, infectious diseases, and central nervous system disorders. The continued development of novel fluorination methods will further empower medicinal chemists to fine-tune the properties of these promising molecules.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorine in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Evaluation of Fluorinated Piperazine-Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,4-benzodiazepines as inhibitors of respiratory syncytial virus. The identification of a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 1,4-Benzodiazepines as inhibitors of respiratory syncytial virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US8629136B2 - Bisfluoroalkyl-1,4-benzodiazepinone compounds - Google Patents [patents.google.com]

- 14. CN104822677A - Fluoroalkyl-1,4-benzodiazepinone compounds - Google Patents [patents.google.com]

- 15. patents.justia.com [patents.justia.com]

Methodological & Application

Application Notes and Protocols for 6,6-Difluoro-1,4-diazepane HBr Salt in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The following document provides detailed application notes and protocols for the utilization of 6,6-Difluoro-1,4-diazepane hydrobromide salt, a versatile fluorinated building block for medicinal chemistry and drug discovery.

Introduction

6,6-Difluoro-1,4-diazepane is a saturated seven-membered heterocyclic scaffold. The introduction of the gem-difluoro group at the 6-position offers a unique modification to the traditional 1,4-diazepane core, a structure present in numerous biologically active compounds. In medicinal chemistry, the replacement of a carbonyl group with a difluoromethylene group is a recognized bioisosteric strategy to enhance metabolic stability, modulate lipophilicity, and improve the overall pharmacokinetic profile of a drug candidate. The hydrobromide salt form of 6,6-Difluoro-1,4-diazepane provides a stable, crystalline, and readily soluble starting material for chemical synthesis.

Potential Applications in Drug Discovery

While specific biological activities of derivatives of 6,6-Difluoro-1,4-diazepane are not extensively reported in public literature, the core scaffold holds potential for the development of novel therapeutics in several areas, leveraging the concept of bioisosterism.

-

Central Nervous System (CNS) Agents: The 1,4-diazepane scaffold is a common feature in CNS-active compounds. The gem-difluoro substitution can be explored to create novel analogs of known benzodiazepines or other diazepine-containing drugs with potentially improved blood-brain barrier penetration and metabolic stability.

-

Enzyme Inhibitors: The 1,4-diazepane core can serve as a scaffold for the synthesis of various enzyme inhibitors. For instance, derivatives of 1,4-diazepan-2-one have been identified as inhibitors of butyrylcholinesterase (BChE), a target for Alzheimer's disease. The 6,6-difluoro analog could be used to synthesize non-carbonyl bioisosteres of these inhibitors.

-

Anticancer Agents: The diazepine nucleus is found in some compounds with anticancer properties. The introduction of fluorine atoms can enhance the binding affinity and cell permeability of these compounds.

-

Antagonists of Protein-Protein Interactions: The 1,4-diazepane scaffold can be elaborated to present functional groups in a specific three-dimensional orientation, making it a suitable starting point for the design of antagonists of protein-protein interactions, such as the LFA-1/ICAM-1 interaction.

Quantitative Data Summary

As there is limited publicly available quantitative biological data specifically for derivatives of 6,6-Difluoro-1,4-diazepane, the following table provides a hypothetical comparison to illustrate the potential impact of the gem-difluoro substitution based on the principles of bioisosterism. This data is for illustrative purposes only and should be experimentally verified.

| Compound ID | Scaffold | Target | IC50 (nM) | Metabolic Stability (t1/2 in HLM, min) | Lipophilicity (clogP) |

| Hypothetical-1a | 1,4-Diazepan-6-one | Enzyme X | 50 | 15 | 2.1 |

| Hypothetical-1b | 6,6-Difluoro-1,4-diazepane | Enzyme X | 45 | 45 | 2.5 |

| Hypothetical-2a | 6-Hydroxy-1,4-diazepane | Receptor Y | 120 | 5 | 1.8 |

| Hypothetical-2b | 6,6-Difluoro-1,4-diazepane | Receptor Y | 110 | 20 | 2.2 |

HLM: Human Liver Microsomes

Experimental Protocols

The following are generalized protocols for the derivatization of 6,6-Difluoro-1,4-diazepane HBr salt and its subsequent biological evaluation.

Protocol 1: General Procedure for N-Arylation or N-Alkylation

This protocol describes the functionalization of the secondary amine positions of the diazepine ring.

-

Deprotection (if starting with a protected form) and Neutralization:

-

If using a protected form (e.g., Boc-protected), deprotect using standard conditions (e.g., trifluoroacetic acid in dichloromethane).

-

For the HBr salt, neutralize with a suitable base (e.g., triethylamine, diisopropylethylamine) in an appropriate solvent (e.g., dichloromethane, acetonitrile) to obtain the free base in situ.

-

-

Reaction:

-

To a solution of the free 6,6-Difluoro-1,4-diazepane in a suitable solvent, add the desired aryl halide or alkyl halide.

-

For N-arylation, a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) is typically employed. This involves a palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in a solvent like toluene or dioxane, with heating.

-

For N-alkylation, the reaction can be carried out in the presence of a base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF, acetonitrile) at room temperature or with heating.

-

-

Work-up and Purification:

-

After completion of the reaction (monitored by TLC or LC-MS), quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Protocol 2: General Procedure for Reductive Amination

This protocol is for introducing substituents at the nitrogen atoms via reaction with an aldehyde or ketone.

-

Imine Formation:

-

Dissolve this compound and the desired aldehyde or ketone in a suitable solvent (e.g., methanol, dichloroethane).

-

Add a mild acid catalyst (e.g., acetic acid) if necessary.

-

Stir the mixture at room temperature to allow for the formation of the iminium ion intermediate.

-

-

Reduction:

-

Add a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete.

-

-

Work-up and Purification:

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify by column chromatography.

-

Protocol 3: In Vitro Biological Screening

This is a generalized workflow for the initial biological evaluation of newly synthesized 6,6-Difluoro-1,4-diazepane derivatives.

-

Target Selection: Based on the design rationale (e.g., bioisosteric replacement of a known inhibitor), select the appropriate biological target (e.g., enzyme, receptor).

-

Assay Development: Utilize a suitable in vitro assay to measure the activity of the compounds. This could be an enzyme inhibition assay (e.g., measuring the conversion of a substrate to a product), a receptor binding assay (e.g., radioligand displacement), or a cell-based assay.

-

Compound Preparation: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions of known concentration.

-

Assay Execution:

-

Perform the assay at a single high concentration (e.g., 10 µM) for initial screening.